2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10ClF2NO4. It is a derivative of propanoic acid and contains a dioxole ring substituted with difluorobenzene. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ammonia under controlled conditions. The reaction is generally carried out at high temperatures, and the reaction system can be protected by nitrogen or other inert gases to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used as an intermediate in the production of pesticides and herbicides
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-4-carboxylic acid
- 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid
Uniqueness
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and difluorobenzene groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4.ClH/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15;/h1-2,4,6H,3,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOFBDFPMWILKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(C(=O)O)N)OC(O2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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